![molecular formula C14H11F3N2O B188055 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 20878-52-8](/img/structure/B188055.png)
2-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
“2-amino-N-[3-(trifluoromethyl)phenyl]benzamide” is a compound with the molecular weight of 280.25 . It is a powder in physical form and is stored at room temperature . This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H11F3N2O/c15-14(16,17)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)18/h1-8H,18H2,(H,19,20)
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
As mentioned earlier, “2-amino-N-[3-(trifluoromethyl)phenyl]benzamide” is a powder that is stored at room temperature . It has a molecular weight of 280.25 .Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in compounds like 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide is known to enhance the pharmacological properties of drugs. This compound could be involved in the synthesis of FDA-approved drugs, where the trifluoromethyl group acts as a pharmacophore, contributing to the efficacy and stability of the medication .
Antifungal Applications
Research indicates that trifluoromethyl group-containing compounds exhibit significant antifungal activities. 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide could potentially be synthesized into derivatives that effectively combat fungal pathogens in agricultural settings, providing a new avenue for crop protection .
Insecticidal Properties
Compounds with a trifluoromethyl group have been shown to possess moderate insecticidal activities. Derivatives of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide could be developed to target specific agricultural pests, offering an alternative to traditional pesticides .
Anticancer Research
The unique structure of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide may contribute to anticancer activities. Its derivatives could be explored for their potential to inhibit cancer cell proliferation and could serve as a starting point for the development of new anticancer agents .
Organic Synthesis
The trifluoromethyl group is a key feature in organic synthesis, often leading to the development of complex fluorinated compounds. 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide could be used as an intermediate in the synthesis of such compounds, which are valuable in various chemical industries .
Antidepressant-like Effects
Research on similar compounds has suggested the potential for antidepressant-like effects. While not directly studied, 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide could be investigated for its efficacy in treating depression, given its structural similarities to compounds that have shown positive results in animal models .
Agrochemical Development
The trifluoromethyl group’s presence in agrochemicals is associated with high target specificity and environmental compatibility. As such, 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide could be utilized in the design of new agrochemicals that are more efficient and environmentally friendly .
Catalysis
In the field of catalysis, the trifluoromethyl group can impart unique reactivity to catalysts. 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide might be used to develop catalysts with enhanced performance for various industrial processes .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The compound has a GHS07 signal word of warning .
Mechanism of Action
Target of Action
The primary target of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide is the Tyrosine-protein kinase ABL1 . This enzyme plays a crucial role in various cellular processes, including cell division, adhesion, and stress response .
Mode of Action
It is known that the compound interacts with its target, the tyrosine-protein kinase abl1, and induces changes in the enzyme’s activity
Biochemical Pathways
The compound’s interaction with tyrosine-protein kinase abl1 suggests that it may influence pathways related to cell division, adhesion, and stress response .
Result of Action
Given its interaction with Tyrosine-protein kinase ABL1, it may influence cellular processes such as cell division, adhesion, and stress response
properties
IUPAC Name |
2-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)18/h1-8H,18H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEMTEMEJOQHES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363984 | |
Record name | 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
CAS RN |
20878-52-8 | |
Record name | 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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